3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline and piperazine derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to interact with their targets leading to changes in cellular processes
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to affect various biochemical pathways
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Quinoline and piperazine derivatives are known to have diverse pharmacokinetic properties
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Quinoline and piperazine derivatives are known to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and fluorine groups. The final step involves the attachment of the piperazine moiety with a methoxyphenyl substituent.
Preparation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Benzoyl and Fluorine Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the fluorine atom can be added using electrophilic fluorination reagents.
Attachment of Piperazine Moiety: The final step involves the reaction of the quinoline derivative with 4-(4-methoxyphenyl)piperazine under appropriate conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline core or the benzoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that share structural similarities with the quinoline core.
Piperazine Derivatives: Compounds containing the piperazine moiety, known for their diverse pharmacological activities.
Uniqueness
3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline or piperazine derivatives .
Properties
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLJONHTBHETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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